methyl 2-(2-(3-oxo-8-phenoxy-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamido)benzoate
Description
Methyl 2-(2-(3-oxo-8-phenoxy-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamido)benzoate is a triazolopyrazine derivative characterized by:
- Position 8 substitution: A phenoxy group (aryloxy) attached to the triazolopyrazine core.
- Acetamido linker: Connects the triazolopyrazine moiety to a benzoate ester.
Its molecular formula is C22H19N5O5, with a molecular weight of 433.4 g/mol .
Properties
IUPAC Name |
methyl 2-[[2-(3-oxo-8-phenoxy-[1,2,4]triazolo[4,3-a]pyrazin-2-yl)acetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N5O5/c1-30-20(28)15-9-5-6-10-16(15)23-17(27)13-26-21(29)25-12-11-22-19(18(25)24-26)31-14-7-3-2-4-8-14/h2-12H,13H2,1H3,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPSXCAVFPNQPDG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1NC(=O)CN2C(=O)N3C=CN=C(C3=N2)OC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N5O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
The applications of methyl 2-(2-(3-oxo-8-phenoxy-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamido)benzoate are primarily in medicinal chemistry, particularly as a building block for synthesizing bioactive compounds.
Basic Information
- Name : this compound.
- CAS Number : 1251696-43-1 .
- Molecular Formula : C21H17N5O5 .
- Molecular Weight : 419.4 .
Biological and Medicinal Applications
Triazole and pyrazine-containing compounds exhibit a wide range of biological activities, including antifungal, antibacterial, and anticancer properties. this compound shows promise as an inhibitor of enzymes and receptors involved in disease pathways. Similar compounds have demonstrated effective inhibition of kinases and other targets associated with inflammatory responses and cancer cell proliferation.
Antimicrobial Research
Many synthesized clinafloxacin-triazole hybrids have demonstrated good antibacterial and antifungal activities, comparable to or more potent than reference drugs like chloramphenicol, clinafloxacin, and fluconazole . SAR (Structure-Activity Relationship) studies have indicated that specific compounds with a 2,4-difluoro substitution at the phenyl ring exhibit potent antimicrobial efficacy, particularly against methicillin-resistant Staphylococcus aureus (MRSA) . Similarly, ciprofloxacin-1,2,4-triazole-5(4H)-thione hybrids have shown higher potency against MRSA than vancomycin and ciprofloxacin . The presence of phenyl groups at the C-3 position plays a crucial role in exerting high activity, and electron-donating groups such as –OH on the phenyl ring favor this activity .
Anticancer Research
Certain 1,2,4-triazolone moiety compounds have shown excellent inhibitory activity against c-Met kinase and significant cytotoxicity against various cancer cell lines, with antitumor activity exceeding that of foretinib in some cases . The introduction of electron-withdrawing groups on terminal phenyl rings enhances antitumor activity . Additionally, novel [1,2,4]triazolo[4,3-b][1,2,4,5]tetrazine derivatives have been found to be potent antiproliferative agents and c-Met kinase inhibitors .
Table of Biological Activities of Triazole Derivatives
| Compound Type | Activity | Key Structural Features |
|---|---|---|
| Clinafloxacin-Triazole Hybrids | Good antibacterial and antifungal activities; comparable to or more potent than chloramphenicol, clinafloxacin, and fluconazole | 2,4-difluoro substitution at phenyl ring enhances antimicrobial efficacy |
| Ciprofloxacin-Triazolethiones | Higher potency against MRSA than vancomycin and ciprofloxacin | Phenyl groups at C-3 position crucial for activity; electron-donating groups like –OH on phenyl ring favored |
| 1,2,4-Triazolone Moieties | Excellent inhibitory activity against c-Met kinase; significant cytotoxicity against HT-29, H460, A549, and MKN-45 cell lines | Introduction of electron-withdrawing groups on terminal phenyl rings enhances antitumor activity |
| Triazolotetrazine Derivatives | Potent antiproliferative agent; inhibits c-Met kinase | Presence of the triazolotetrazine core |
Pre-exposure prophylaxis for HIV
Mechanism of Action
The mechanism by which methyl 2-(2-(3-oxo-8-phenoxy-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamido)benzoate exerts its effects involves binding to specific molecular targets within cells. This binding can inhibit enzyme activity, interfere with protein-protein interactions, or alter signaling pathways, leading to the desired biological or chemical outcomes.
Comparison with Similar Compounds
Structural Variations and Molecular Properties
Key structural differences among analogs lie in:
Substituents at position 8 of the triazolopyrazine ring.
Modifications to the acetamido-benzoate side chain .
Table 1: Structural and Molecular Comparison
Key Observations:
- Phenoxy vs.
- Thioether vs. Ether : The 8-[(4-Cl-benzyl)sulfanyl] analog () replaces oxygen with sulfur, which may increase metabolic stability or modulate electronic effects on the triazolopyrazine core.
- Hydroxy Substitution : The 8-hydroxy analog () lacks the aryloxy group entirely, which could reduce steric hindrance and improve solubility.
Biological Activity
Methyl 2-(2-(3-oxo-8-phenoxy-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamido)benzoate is a complex organic compound that belongs to the class of triazolo[4,3-a]pyrazine derivatives. This compound has garnered attention due to its potential biological activities, including antibacterial, antifungal, and anticancer properties. This article reviews the biological activity of this compound based on recent research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 419.4 g/mol. Its structure comprises a triazole moiety fused with a pyrazine ring and substituted with phenoxy and acetamido groups.
| Property | Value |
|---|---|
| Molecular Formula | C21H17N5O5 |
| Molecular Weight | 419.4 g/mol |
| CAS Number | 1251696-43-1 |
Antibacterial Activity
Recent studies have demonstrated that triazolo[4,3-a]pyrazine derivatives exhibit significant antibacterial properties. For instance, compounds similar to this compound have shown moderate to strong activity against both Gram-positive and Gram-negative bacteria. In vitro tests indicated that some derivatives had minimum inhibitory concentrations (MICs) comparable to established antibiotics such as ampicillin .
Anticancer Activity
The anticancer potential of triazolo[4,3-a]pyrazine derivatives has also been explored. In particular, related compounds have shown promising results against various cancer cell lines including A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer). For example, one derivative exhibited IC50 values of 0.83 μM against A549 cells and 0.15 μM against MCF-7 cells, indicating potent anti-tumor activity . The mechanisms underlying this activity may involve the inhibition of key signaling pathways associated with cell proliferation and survival.
The biological activities of this compound are likely mediated through interactions with specific biological targets. Triazole derivatives are known to form hydrogen bonds with amino acid residues in target proteins, enhancing their pharmacological effects. For instance, the presence of electron-donating groups in the structure may facilitate better binding affinity to bacterial enzymes or cancer cell receptors .
Case Studies
Several case studies highlight the efficacy of triazolo[4,3-a]pyrazine derivatives:
- Antibacterial Study : A study evaluated various derivatives for their antibacterial properties using a microbroth dilution method. Compounds were tested against Staphylococcus aureus and Escherichia coli, revealing several candidates with MICs below 32 μg/mL .
- Anticancer Study : In another study focusing on anticancer activity, a derivative demonstrated significant cytotoxic effects in breast cancer cell lines (MCF-7), showing enhanced apoptosis through caspase activation pathways .
Q & A
Basic Research Questions
Q. What are the key synthetic routes for methyl 2-(2-(3-oxo-8-phenoxy-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamido)benzoate, and what intermediates are critical?
- The synthesis typically involves cyclization of ethyl 2-amino-2-(2-benzyl-hydrazono)acetate derivatives, followed by coupling with phenoxy-substituted intermediates. A critical step is the formation of the triazolo[4,3-a]pyrazine core using carbonyldiimidazole (CDI) to cyclize precursors like ethyl 2-amino-2-thioxoacetate . Key intermediates include 2-benzyl-5-oxotriazole derivatives (e.g., compound [67] in Scheme 3 of ), which are further functionalized via nucleophilic substitution or condensation reactions .
Q. How is the structure of this compound confirmed experimentally?
- Structural confirmation relies on spectroscopic and analytical techniques:
- 1H/13C NMR : Peaks for aromatic protons (e.g., δ 7.60 ppm for H-5 in the pyrazine ring), phenoxy substituents (δ 6.98–8.12 ppm), and methyl ester groups (δ 3.66 ppm for CH3) .
- IR Spectroscopy : Absorbance at ~1716 cm⁻¹ confirms the presence of carbonyl groups (C=O) in the triazolo-pyrazinone core .
- Melting Point and Elemental Analysis : Consistency with calculated values (e.g., m.p. 244–246°C, Anal. Calc. for C28H27N7O) .
Q. What purification methods are effective for isolating this compound?
- Liquid Chromatography : A mixture of cyclohexane/EtOAc/MeOH (e.g., 5.5:4.5:0.1) resolves polar impurities, achieving >60% yield .
- Column Chromatography : Silica gel with gradient elution (e.g., n-hexane/Et2O/MeOH/toluene) separates regioisomers or byproducts .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize adenosine receptor binding?
- Receptor Binding Assays : Use radioligand displacement (e.g., [³H]CCPA for A1, [³H]ZM241385 for A2A) to measure Ki values. Derivatives with bulky substituents (e.g., 3,5-di-tert-butyl-4-methoxyphenyl) show enhanced affinity due to hydrophobic interactions in receptor pockets .
- Molecular Docking : Compare binding poses of phenoxy-substituted analogs to identify critical hydrogen bonds (e.g., NH2 groups interacting with Glu169 in A2A receptors) .
Q. How can synthetic yields be improved for large-scale production of derivatives?
- Reaction Optimization :
- Solvent Choice : Anhydrous dioxane or ethanol minimizes side reactions during benzylation .
- Catalysis : Triethylamine (TEA) enhances nucleophilic substitution rates in phenoxy group installation (e.g., 75% yield for compound 73) .
- Byproduct Mitigation : Monitor reactions via TLC to terminate at optimal conversion (24–48 hr for benzylation steps) .
Q. What strategies resolve contradictions in reported spectroscopic data for triazolo-pyrazine derivatives?
- Cross-Validation : Compare NMR shifts across analogs (e.g., δ 5.54 ppm for NH2 in compound 45 vs. δ 7.54 ppm in compound 73) to identify solvent or substituent effects .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formulas when elemental analysis discrepancies arise (e.g., due to hydration or residual solvents) .
Q. How can metabolic stability of this compound be assessed in preclinical studies?
- In Vitro Assays :
- Microsomal Incubations : Use liver microsomes (human/rat) with NADPH to measure half-life (t1/2) via LC-MS quantification .
- CYP450 Inhibition Screening : Identify metabolizing enzymes using isoform-specific substrates (e.g., CYP3A4 inhibition correlates with poor stability) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
